Z-Vdvad-fmk is derived from the natural peptide sequence that targets caspases, a family of cysteine proteases involved in the execution phase of apoptosis. Its design is based on the structure of caspase substrates, modified to enhance its inhibitory properties. The compound is classified as a synthetic peptide and falls under the broader category of fluoromethyl ketone inhibitors, which are known for their irreversible binding to target enzymes.
The synthesis of Z-Vdvad-fmk involves several key steps that ensure high purity and yield:
The molecular structure of Z-Vdvad-fmk can be described as follows:
The structural configuration allows Z-Vdvad-fmk to mimic natural substrates while effectively blocking enzyme activity by covalent modification .
Z-Vdvad-fmk primarily participates in reactions involving its interaction with caspases:
The mechanism of action for Z-Vdvad-fmk involves:
Z-Vdvad-fmk possesses several notable physical and chemical properties:
These properties make it suitable for various experimental setups in biochemical research .
Z-Vdvad-fmk has diverse applications in scientific research:
Z-VDVAD-FMK (benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide inhibitor designed with structural specificity for caspase-2, the most evolutionarily conserved caspase with dual roles in apoptosis and genome maintenance. The inhibitor's molecular architecture mirrors the optimal caspase-2 cleavage sequence (Val-Asp-Val-Ala-Asp), enabling precise molecular recognition [3]. This sequence specificity is complemented by the critical fluoromethyl ketone (FMK) warhead, which forms an irreversible covalent bond with the catalytic cysteine residue (Cys320) in the caspase-2 active site through nucleophilic addition [1] [3]. This covalent modification permanently inactivates the enzyme's proteolytic function, distinguishing it from reversible competitive inhibitors.
Structural analyses reveal that the P4 valine residue of Z-VDVAD-FMK occupies the S4 substrate-binding pocket of caspase-2, a hydrophobic cavity that optimally accommodates valine's branched aliphatic side chain [3]. This interaction provides substantial binding energy and contributes significantly to the inhibitor's selectivity profile. The aspartate residues at positions P1 and P3 engage with conserved arginine residues (Arg378 and Arg341) within the caspase-2 active site through electrostatic interactions, further stabilizing the enzyme-inhibitor complex [3]. The FMK moiety's electrophilic carbon undergoes nucleophilic attack by the catalytic cysteine's thiol group, resulting in a thioether linkage that permanently blocks the enzyme's active site [1].
Table 1: Structural Determinants of Z-VDVAD-FMK Binding to Caspase-2
Inhibitor Component | Structural Feature | Interaction with Caspase-2 | Functional Significance |
---|---|---|---|
Benzyloxycarbonyl (Z) | N-terminal capping group | Hydrophobic interactions with surface residues | Enhances cellular permeability and bioavailability |
P4 Valine | Branched aliphatic side chain | Fills S4 hydrophobic pocket | Major contributor to caspase-2 specificity |
P3 Aspartate | Acidic side chain | Salt bridge with Arg341 | Stabilizes binding orientation |
P1 Aspartate | Acidic side chain | Hydrogen bonding with Arg378 | Positions FMK warhead near catalytic cysteine |
FMK Warhead | Electrophilic -CH₂F group | Covalent bond with Cys320 | Irreversible enzyme inactivation |
Functionally, this irreversible inhibition manifests as potent blockade of caspase-2-mediated proteolytic events. In bovine brain microvessel endothelial cells exposed to oxyhemoglobin (OxyHb), Z-VDVAD-FMK significantly reduced caspase-2 activity (by >70%) and attenuated the proteolytic cleavage of poly-ADP ribose polymerase (PARP), a canonical caspase substrate involved in DNA repair [3]. This inhibition translates to robust cytoprotection, with treated cells showing reduced DNA fragmentation and diminished apoptotic morphology. The inhibitor's efficacy extends to experimental models of neuronal injury, where caspase-2 activation contributes to β-amyloid toxicity and tau cleavage, suggesting therapeutic potential in neurodegenerative conditions [4]. However, the inhibitor's structural optimization for caspase-2 does not confer absolute specificity, as evidenced by its interactions with other caspase family members.
Despite its design as a caspase-2-targeted agent, Z-VDVAD-FMK exhibits significant cross-reactivity with the effector caspases-3 and -7, presenting both experimental and therapeutic challenges. Biochemical analyses demonstrate that the inhibitor suppresses caspase-3 activity with approximately 30-40% of the potency observed against caspase-2, while inhibition of caspase-7 is slightly less pronounced [3] [9]. This cross-reactivity stems from structural homologies within the caspase family, particularly conservation of the catalytic cysteine residue and similarities in the substrate-binding clefts.
The molecular basis for this cross-reactivity lies in the conserved architecture of the caspase active sites. Caspase-3 and caspase-7 share the canonical cysteine protease fold and recognize similar tetra-peptide sequences, particularly those with aspartate at the P1 position [4] [9]. Z-VDVAD-FMK's P1 aspartate and FMK warhead enable engagement with these enzymes, albeit with lower affinity compared to caspase-2. Kinetic analyses reveal that the second-order rate constant (k₃/K) for inhibition of caspase-3 is approximately one order of magnitude lower than for caspase-2, reflecting reduced catalytic efficiency in the inhibition process [9].
Table 2: Comparative Inhibition Profile of Z-VDVAD-FMK
Caspase | Primary Function | Inhibition Potency | Structural Basis of Interaction | Functional Consequences |
---|---|---|---|---|
Caspase-2 | Initiator caspase; stress response | +++ (IC₅₀ ≈ 0.1-0.5 µM) | Optimal fit in S4 pocket; efficient covalent modification | Blocks apoptosis initiation; preserves mitochondrial integrity |
Caspase-3 | Executioner caspase; substrate cleavage | ++ (IC₅₀ ≈ 5-10 µM) | Accommodates P1 and FMK; suboptimal P4 interaction | Attenuates apoptotic execution; reduces PARP cleavage |
Caspase-7 | Executioner caspase; substrate cleavage | + (IC₅₀ ≈ 15-20 µM) | Similar to caspase-3 but with greater steric hindrance | Partial suppression of apoptotic phenotype |
Caspase-6 | Executioner caspase; lamin cleavage | Minimal inhibition | Incompatible S4 pocket | Negligible functional impact |
This cross-reactivity has significant implications for interpreting experimental outcomes. In cellular models of etoposide-induced apoptosis, Z-VDVAD-FMK treatment prevented nuclear apoptosis (chromatin condensation and DNA fragmentation) but failed to block overall cell death, suggesting compensatory mechanisms or incomplete pathway inhibition [3] [9]. This observation underscores the challenge of attributing phenotypic effects solely to caspase-2 inhibition when using this compound. The partial inhibition of executioner caspases may create an "apoptosis-delayed" state rather than complete protection, potentially leading to misinterpretation of caspase-2's role in specific death paradigms. Furthermore, in complex biological systems where multiple caspases are activated simultaneously, the inhibitory profile of Z-VDVAD-FMK may yield confounding results, necessitating complementary genetic approaches like caspase-2 knockout models or RNA interference for validation.
Z-VDVAD-FMK exerts profound effects on the intrinsic apoptotic pathway through its modulation of mitochondrial events, particularly the regulation of cytochrome c release and apoptosome formation. Caspase-2 occupies a unique position in apoptosis signaling, acting upstream of mitochondrial outer membrane permeabilization (MOMP) in certain stress conditions. In etoposide-treated Jurkat T-lymphocytes, Z-VDVAD-FMK pretreatment completely abrogated cytochrome c release from mitochondria, demonstrating caspase-2's essential role in this process [3]. Similarly, stable transfection with pro-caspase-2 antisense oligonucleotides produced identical effects, confirming the specificity of this observation [3].
The molecular mechanism underlying this regulation involves caspase-2-mediated cleavage of the BH3-only protein Bid, generating its active truncated form (tBid). Z-VDVAD-FMK prevents this proteolytic activation, thereby inhibiting tBid translocation to mitochondria where it activates the pro-apoptotic effectors Bax and Bak [3] [4]. These effectors oligomerize to form pores in the mitochondrial outer membrane, facilitating cytochrome c release. Without tBid generation, this critical amplification step is disrupted, effectively decoupling the initial apoptotic signal from mitochondrial commitment.
Table 3: Mitochondrial Consequences of Z-VDVAD-FMK-Mediated Caspase-2 Inhibition
Mitochondrial Event | Regulation by Caspase-2 | Effect of Z-VDVAD-FMK | Downstream Consequences |
---|---|---|---|
Bid Cleavage | Direct proteolytic activation | Complete inhibition | Prevents tBid formation and mitochondrial translocation |
Bax/Bak Activation | Indirect via tBid | Abrogated | Reduces mitochondrial outer membrane permeabilization |
Cytochrome c Release | Dependent on Bax/Bak pore formation | Blocked (70-90% reduction) | Disrupts apoptosome assembly |
Smac/DIABLO Release | Secondary to membrane permeabilization | Diminished | Reduces IAP inhibition; attenuates caspase activation |
Apoptosome Formation | Dependent on cytochrome c | Delayed and diminished | Impaired caspase-9 activation |
Following cytochrome c release, Z-VDVAD-FMK further influences apoptosome dynamics. The inhibitor indirectly modulates caspase-9 activation by reducing cytochrome c availability for the Apaf-1 apoptosome complex [3] [4]. This creates a dual inhibitory effect: direct suppression of caspase-2 activity and indirect attenuation of the caspase-9 cascade. Consequently, activation of downstream effector caspases-3 and -7 is profoundly impaired, as evidenced by reduced processing of their pro-forms and diminished cleavage of cellular substrates like PARP and lamin A/C [3] [4]. This mitochondrial modulation extends beyond cytochrome c, as caspase-2 inhibition also reduces the release of second mitochondrial activator of caspases (Smac/DIABLO), which normally counteracts inhibitor of apoptosis proteins (IAPs). The compound's comprehensive suppression of mitochondrial apoptosis factors highlights its utility in studying caspase-2-dependent cell death pathways while emphasizing the central role of this protease in stress-induced apoptosis initiation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7